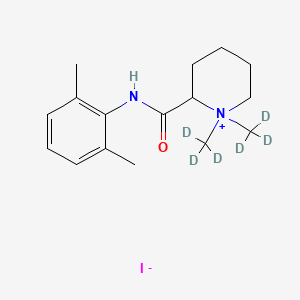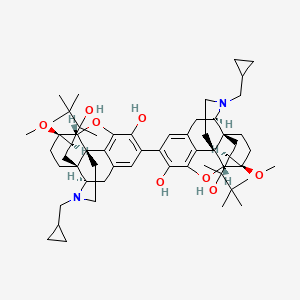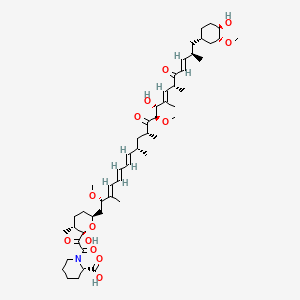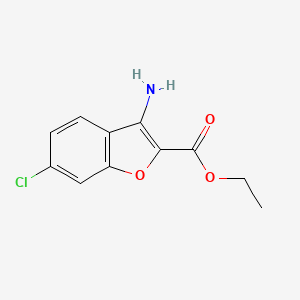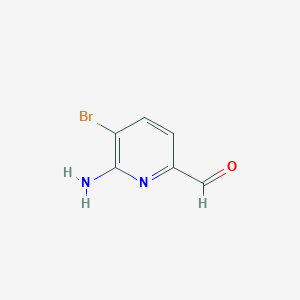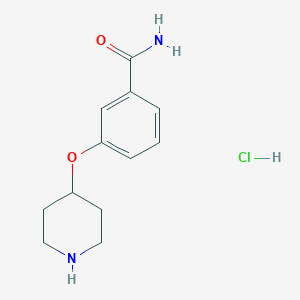![molecular formula C36H24 B1512388 [6]Cycloparaphenylène CAS No. 156980-13-1](/img/structure/B1512388.png)
[6]Cycloparaphenylène
Vue d'ensemble
Description
“6Cycloparaphenylenes” (also known as 6CPPs) are a class of molecules that consist of six phenylene groups linked in a cyclic manner . They have attracted significant attention due to their unique π-conjugated structures and physical properties . The molecule has a strain energy of 97 kcal/mol .
Synthesis Analysis
The synthesis of 6Cycloparaphenylene involves a strategy that relies on two sequential oxidative dearomatization/addition sequences and a final reductive aromatization reaction . A new 6CPP derivative with twelve methoxy groups at the 2,5-positions of all benzene rings was synthesized using a developed CPP synthesis method via a macrocyclic gold complex .
Molecular Structure Analysis
The molecular structure of 6Cycloparaphenylene is unique and intriguing. The analysis of the X-ray crystal structure revealed a linear packing geometry reminiscent of a carbon nanotube . The molecule exhibited a significantly higher oxidation potential caused by the electron-donating ability of the methoxy groups and the tubular molecular conformation .
Chemical Reactions Analysis
The chemical reactions involving 6Cycloparaphenylene are complex and involve several steps. The synthetic strategy relied on two sequential oxidative dearomatization/addition sequences and a final reductive aromatization reaction .
Physical And Chemical Properties Analysis
6Cycloparaphenylene has unique physical and chemical properties due to its cyclic π-conjugated structures . It has a strain energy of 97 kcal/mol . The molecule exhibited a significantly higher oxidation potential caused by the electron-donating ability of the methoxy groups and the tubular molecular conformation .
Applications De Recherche Scientifique
Chimie supramoléculaire
Les cycloparaphenylènes (CPP) et leurs analogues ont récemment suscité un intérêt considérable en raison de leurs structures esthétiques et de leurs propriétés optoélectroniques avec des systèmes de conjugaison π radiaux . Les 10 dernières années ont été marquées par des progrès remarquables dans la recherche sur les CPP, de la méthodologie de synthèse aux investigations optoélectroniques . Ils sont utilisés dans l'encapsulation sélective en taille des fullerènes, des métallofullerènes endoédriques et de petites molécules par ces macrocycles en forme d'anneau .
Investigations optoélectroniques
Les propriétés optoélectroniques des CPP et de leurs analogues sont en cours d'étude approfondie. Leurs systèmes de conjugaison π radiaux en font des candidats idéaux pour les applications optoélectroniques .
Reconnaissance moléculaire hôte-invité
Les CPP sont utilisés dans la reconnaissance moléculaire hôte-invité, qui est un aspect important de la chimie supramoléculaire . Cela implique l'association de deux ou plusieurs espèces chimiques maintenues ensemble par des forces intermoléculaires .
Dérivés hydrosolubles
Des dérivés hydrosolubles du [9]cycloparaphenylène ont été synthétisés . Ces dérivés présentent une solubilité remarquable dans l'eau, ainsi qu'une forte fluorescence visible dans l'eau . Ils encapsulent efficacement les composés invités cationiques, tels que le dichlorure de viologène de méthyle, comme l'indique une modification de la fluorescence visible .
Applications de fluorescence
Les dérivés hydrosolubles du [9]cycloparaphenylène présentent une forte fluorescence visible dans l'eau . Cette propriété peut être utilisée dans diverses applications, notamment le développement de sondes et de capteurs fluorescents .
Synthèse à grande échelle
La synthèse sélective, pratique et à grande échelle du [6]Cycloparaphenylène ([6]CPP), qui est le deuxième plus petit CPP synthétisé jusqu'à présent, a été réalisée . Cela ouvre des possibilités pour son utilisation dans diverses applications où de grandes quantités du composé sont nécessaires .
Mécanisme D'action
Mechanism of Action of 6Cycloparaphenylene
6Cycloparaphenylene is a fascinating molecule that consists of several benzene rings connected by covalent bonds in the para positions to form a hoop- or necklace-like structure . This molecule has been the subject of numerous studies due to its unique properties and potential applications .
Target of Action : The primary targets of 6Cycloparaphenylene are molecules with convex surfaces, such as copper clusters . The molecule can encapsulate these targets, forming host-guest complexes .
Mode of Action : 6Cycloparaphenylene interacts with its targets through non-covalent interactions. For instance, it can encapsulate a hexagonal-shaped Cu7 cluster, forming a single cluster catalyst . This interaction is facilitated by the mixed charge state and resultant synergistic effect of copper atoms .
Biochemical Pathways : The exact biochemical pathways affected by 6It’s known that the molecule can act as a catalyst for the electro-reduction of co to produce formaldehyde . This suggests that 6Cycloparaphenylene may influence redox reactions and related biochemical pathways.
Pharmacokinetics : The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6
Result of Action : The interaction of 6Cycloparaphenylene with its targets can result in various molecular and cellular effects. For example, when it encapsulates a Cu7 cluster, it can act as a highly active and selective catalyst for the electro-reduction of CO to produce formaldehyde .
Action Environment : The action, efficacy, and stability of 6Cycloparaphenylene can be influenced by environmental factors. For instance, the presence of water can trigger changes in the molecule’s second-order non-linear optical properties . Additionally, the molecule’s interactions with its targets can be affected by factors such as temperature and pH.
Safety and Hazards
Orientations Futures
The future directions for 6Cycloparaphenylene research include the synthesis of new 6CPP derivatives with different functional groups at various positions of the benzene rings . This could lead to the occurrence of unique molecular topologies and physical properties due to the macrocyclic molecular structure with a periodical array . Another promising direction is the exploration of the potential applications of 6CPPs in molecular and organic devices .
Propriétés
IUPAC Name |
heptacyclo[20.2.2.22,5.26,9.210,13.214,17.218,21]hexatriaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35-octadecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H24/c1-2-26-4-3-25(1)27-5-7-29(8-6-27)31-13-15-33(16-14-31)35-21-23-36(24-22-35)34-19-17-32(18-20-34)30-11-9-28(26)10-12-30/h1-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGGBZMJWQRDDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C=CC(=C4C=CC(=C5C=CC(=C6C=CC(=C7C=CC(=C1C=C2)C=C7)C=C6)C=C5)C=C4)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of []CPP?
A1: []Cycloparaphenylene has the molecular formula C36H24 and a molecular weight of 456.57 g/mol.
Q2: What are the key synthetic challenges in synthesizing []CPP?
A2: Synthesizing []CPP presents significant challenges due to the high strain energy associated with its distorted aromatic rings. Early attempts faced difficulties in achieving macrocyclization and controlling the formation of undesired byproducts. []
Q3: What is the significance of using cyclohexadienes in the synthesis of []CPP?
A3: Utilizing cyclohexadienes as masked benzene rings in the synthesis of []CPP helps to alleviate the strain energy during macrocyclization, enabling the formation of the desired []CPP structure. []
Q4: How does the structure of methylene-bridged []cycloparaphenylene ([6]MCPP) differ from []CPP, and how does this impact its properties?
A4: []MCPP incorporates methylene bridges between each phenylene unit, leading to a more planar structure compared to []CPP. This structural modification enhances π-conjugation, resulting in a smaller energy gap and distinct electronic properties. [, ]
Q5: What unique packing structure was observed in the solvent-free crystallization of []CPP?
A5: X-ray diffraction studies revealed that solvent-free crystallization of []CPP results in a tight packing arrangement, minimizing empty space within the crystal lattice, reminiscent of carbon nanotube packing. []
Q6: How does the presence of electron-withdrawing ester moieties affect the photophysical properties of []CPP?
A6: Introducing four electron-withdrawing ester groups onto the []CPP framework leads to a significant blue-shift in its absorption maxima compared to unsubstituted []CPP. This shift arises from the reduced electron density within the conjugated system. []
Q7: How does pressure impact the structure of []CPP?
A7: Raman spectroscopy and DFT calculations demonstrate that []CPP undergoes reversible ovalization under moderate pressure. At higher pressures, irreversible aggregation occurs due to the formation of new intermolecular σ-bonds. []
Q8: What is the significance of synthesizing mono- and dianions of []CPP?
A8: The successful isolation and structural characterization of []CPP mono- and dianions provide valuable insights into the electronic structure and core transformations of this highly strained nanohoop upon reduction. []
Q9: How does the cavity size of []CPP influence its host-guest interactions?
A9: The rigid and well-defined cavity of []CPP allows it to encapsulate small molecules, making it a promising building block for supramolecular architectures. [] Different packing structures of []CPP crystals, such as tubular and herringbone, exhibit distinct host–guest interactions, influencing guest sorption and entrapment. []
Q10: Can []CPP be used as a template for single-walled carbon nanotube (SWCNT) growth?
A10: Theoretical studies employing DFTB/MD simulations and DFT calculations suggest that []CPP can act as a template for chirality-controlled growth of (6,6)-SWCNTs using acetylene and ethynyl radicals as growth agents. [, ]
Q11: How does incorporating []CPP into polymers influence their properties?
A11: Introducing []CPP as a pendant group in norbornene-based polymers via ring-opening metathesis polymerization (ROMP) introduces unique electronic and morphological characteristics to the resulting materials. []
Q12: What is the potential of []CPP in organic electronics?
A12: []CPP exhibits potential as an active material in organic electronics. Studies have shown that its non-planar structure and unique interfacial electronic properties, such as a smaller energy gap at the film-substrate interface, can be advantageous for charge injection and transport. []
Q13: How have computational methods contributed to understanding []CPP and its derivatives?
A13: Computational techniques like DFT calculations and molecular dynamics simulations have been instrumental in elucidating the structural, electronic, and optical properties of []CPP. These methods provide valuable insights into strain energies, aromaticity, and potential applications in fields like nonlinear optics and organic solar cells. [, , , ]
Q14: How does the presence of 1,4-azaborine rings affect the triplet energy of []CPP?
A14: DFT/TDA-DFT calculations reveal that strategically incorporating 1,4-azaborine rings into the []CPP framework allows for fine-tuning the triplet energy (ET) of the resulting hybrids, offering potential applications in full-color phosphorescent OLEDs. []
Q15: What insights have been gained from the electron density distribution analysis of a []CPP-based rotaxane?
A15: Invariom refinement and QTAIM analysis of the electron density distribution in a []CPP-based rotaxane revealed the nature of bonding interactions within the molecule and provided a deeper understanding of the interplay between the macrocycle and the threaded component. []
Q16: What are some promising areas for future research on []CPP and related nanostructures?
A16: Future research directions include exploring the potential of []CPP in areas like:
- Catalysis: Investigating the catalytic properties of metal-doped []CPP systems, particularly for reactions like CO electro-reduction. []
- Materials Science: Developing novel materials incorporating []CPP for applications in optoelectronics, energy storage, and sensing.
- Supramolecular Chemistry: Designing and synthesizing complex supramolecular assemblies based on the unique host-guest chemistry of []CPP.
- Biomedical Applications: Exploring the potential of functionalized []CPP derivatives for drug delivery and bioimaging applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



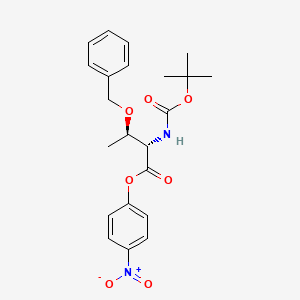
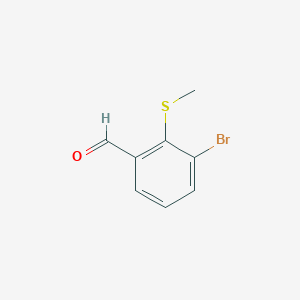

![1-[1-(2-Thienyl)cyclohexyl]pyrrolidine Hydrochloride](/img/structure/B1512317.png)

